molecular formula C10H10O2S2 B067954 Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 175202-66-1

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B067954
CAS No.: 175202-66-1
M. Wt: 226.3 g/mol
InChI Key: UNMAABJDCUEPCI-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is a high-purity synthetic intermediate of significant interest in the field of organic electronics and materials science. Its core research value lies in its role as a versatile building block for the construction of novel π-conjugated organic semiconductors. The fused, electron-rich thieno[2,3-b]thiophene core, functionalized with the methyl ester group, provides a robust platform for further synthetic elaboration, notably through hydrolysis and decarboxylation or cross-coupling reactions. This compound is specifically engineered for the development of p-type (hole-transport) organic semiconductor materials. Researchers utilize it to create high-performance donor-acceptor copolymers and small molecules for applications in Organic Field-Effect Transistors (OFETs), Bulk Heterojunction Organic Photovoltaics (OPVs), and Thermo-electric devices. The strategic 3,4-dimethyl substitution on the thieno[2,3-b]thiophene ring enhances solubility, mitigates overly strong intermolecular interactions that can lead to brittle films, and allows for fine-tuning of the solid-state packing and frontier molecular orbital energy levels (HOMO/LUMO), which are critical parameters for charge carrier mobility and device efficiency. This compound is intended for research and development use only in a laboratory setting.

Properties

IUPAC Name

methyl 3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-5-4-13-10-7(5)6(2)8(14-10)9(11)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMAABJDCUEPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=C(S2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381138
Record name methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-66-1
Record name methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thieno[2,3-b]thiophene Core Functionalization

The synthesis begins with the preparation of the 3,4-dimethylthieno[2,3-b]thiophene core. A high-yield route involves the reaction of thieno[2,3-b]thiophene with nitromethane under rhodium catalysis. In a representative procedure, thieno[2,3-b]thiophene (0.1 mol), nitromethane (4.5 mol), and potassium tert-butoxide (0.7 mol) are combined with 5% rhodium-on-charcoal (3.2 wt%) under argon at 150°C and 8 atm pressure for 25 hours, yielding 3,4-dimethylthieno[2,3-b]thiophene in 99.2% purity.

Carboxylation and Methyl Ester Formation

Introducing the carboxylate group at position 2 requires regioselective functionalization. A two-step approach is employed:

  • Carboxylation : The 3,4-dimethylthieno[2,3-b]thiophene undergoes directed lithiation at position 2 using n-butyllithium (-78°C, THF), followed by quenching with dry ice to yield 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylic acid.

  • Esterification : The carboxylic acid is treated with methanol (10 equiv) in the presence of concentrated sulfuric acid (cat.) under reflux (65°C, 12 h), achieving 85–90% conversion to the methyl ester.

Table 1: Esterification Optimization

ParameterOptimal ConditionYield (%)
Acid CatalystH₂SO₄89
Temperature65°C88
Methanol Equiv1090
Reaction Time12 h87

One-Pot Tandem Synthesis

Simultaneous Methylation and Esterification

A streamlined method combines core methylation and esterification in a single reactor. Starting with thieno[2,3-b]thiophene-2-carboxylic acid, dimethyl sulfate (2.2 equiv) and potassium carbonate (3 equiv) are added in DMF at 80°C for 6 h to install the 3,4-dimethyl groups. Subsequent addition of methyl iodide (1.5 equiv) and tetrabutylammonium bromide (cat.) at 50°C for 4 h directly yields the methyl ester, achieving a combined yield of 78%.

Phase-Transfer Catalysis (PTC)

Enhanced efficiency is observed using PTC. A mixture of 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylic acid, methyl iodide (2 equiv), and benzyltriethylammonium chloride (0.1 equiv) in a biphasic toluene/water system (1:1) reacts at 40°C for 8 h, achieving 92% yield with minimal byproducts.

Transition Metal-Catalyzed Carbonylation

Palladium-Mediated Carbonylation

A palladium-catalyzed carbonylation strategy introduces the ester group directly. 3,4-Dimethylthieno[2,3-b]thiophene (1 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (6 mol%) are combined with carbon monoxide (1 atm) and methanol (5 equiv) in DMF at 100°C for 24 h, yielding the methyl ester in 75% yield.

Key Mechanistic Steps :

  • Oxidative addition of Pd⁰ to the C–H bond at position 2.

  • CO insertion to form a palladium-acyl intermediate.

  • Methanolysis to release the ester and regenerate Pd⁰.

Photocatalytic C–H Activation

Emerging methods utilize visible-light photocatalysis for carboxylation. Irradiating 3,4-dimethylthieno[2,3-b]thiophene with CO₂ (1 atm) in methanol, using 4CzIPN (2 mol%) as a photocatalyst and Hünig’s base (2 equiv) at 25°C for 48 h, achieves 68% yield via a radical carboxylation pathway.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficiency

MethodYield (%)Purity (%)Scalability
Stepwise Esterification8999Moderate
One-Pot Tandem7895High
PTC9298High
Pd-Catalyzed7597Low
Photocatalytic6893Experimental

Challenges and Optimization Strategies

Regioselectivity Control

The electron-rich thieno[2,3-b]thiophene core predisposes positions 2 and 5 to electrophilic attack. Steric effects from the 3,4-dimethyl groups favor functionalization at position 2, but competing reactions at position 5 necessitate precise temperature control (-78°C for lithiation).

Catalyst Recovery and Reuse

Rhodium-on-charcoal from the core synthesis step is recoverable via filtration and reactivation (washing with chloroform, drying under vacuum), retaining 95% activity over five cycles.

Byproduct Mitigation

  • Diethyl Ester Formation : Minimized by using methanol in large excess (10 equiv) and avoiding ethanol contamination.

  • Over-Oxidation : Suppressed by maintaining inert atmospheres (Ar or N₂) during carboxylation.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times and improves safety. For the PTC method, a tubular reactor (20 mL volume) operating at 40°C with a residence time of 2 h achieves 90% conversion, enabling kilogram-scale production.

Green Chemistry Metrics

  • E-Factor : 1.2 (vs. 3.5 for batch processes) in flow systems.

  • PMI (Process Mass Intensity) : 8.7, driven by solvent recycling (toluene recovery >85%) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The electron-withdrawing ester moiety facilitates nucleophilic substitution reactions. For example:

Reaction with Chromen-2-one Derivatives
Treatment with 2-bromo-1-(2-oxo-2H-chromen-3-yl)ethan-1-one under basic conditions (KOH/DMF, reflux) yields bis-thiazole derivatives via sequential S-alkylation and nucleophilic addition.

Reagents/ConditionsProductYieldReference
KOH, DMF, reflux, 12 hBis-thiazole fused with chromen-2-one81–83%

Key Observations :

  • The reaction proceeds through an S-alkylated intermediate, followed by nucleophilic attack on the carbonyl group.

  • IR and 1H NMR^1\text{H NMR} data confirm the formation of nitrile (νmax=2195cm1\nu_{\text{max}}=2195\,\text{cm}^{-1}) and ester carbonyl (νmax=1724cm1\nu_{\text{max}}=1724\,\text{cm}^{-1}) functionalities .

Annulative Coupling with Diazo Compounds

Copper(II)-catalyzed reactions with diazo compounds (e.g., ethyl diazoacetate) enable the synthesis of fused thiophene systems:

Formation of Thieno[2,3-b]thiophene Derivatives

Reagents/ConditionsProductYieldReference
CuCl2_2, PhMe/MeCN (1:1), 60°CEthyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate79%

Mechanistic Insights :

  • The reaction involves copper-carbene intermediates, sulfur ylide formation, and intramolecular annulation.

  • Increasing diazo compound equivalents shifts selectivity toward thieno[2,3-b]thiophene products (85% yield with 4 equiv diazo) .

Condensation with Hydrazonoyl Chlorides

Reactions with hydrazonoyl chlorides (e.g., NN-aryl derivatives) under basic conditions yield bis-cyanopyrazole derivatives:

Synthesis of Bis-Cyanopyrazoles

Reagents/ConditionsProductYieldReference
NaOEt/EtOH, 12 h, RT5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-phenyl-1H-pyrazole-4-carbonitrile)45–55%

Spectroscopic Evidence :

  • Absence of NH and C=O bands in IR spectra confirms cyclization.

  • 1H NMR^1\text{H NMR} shows aromatic multiplet signals (δ=7.468.0ppm\delta =7.46–8.0\,\text{ppm}) and methyl singlet (δ=2.3ppm\delta =2.3\,\text{ppm}) .

Oxidation and Functional Group Transformations

Oxidation of Methylthio Groups :
Treatment with mm-CPBA (meta-chloroperoxybenzoic acid) converts methylthio (-SMe) groups to sulfones (-SO2_2Me):

Reagents/ConditionsProductYieldReference
mm-CPBA, CH2_2Cl2_2, RTSulfone derivative90%

Applications :

  • Sulfone derivatives serve as intermediates for further functionalization in drug discovery .

Cross-Coupling Reactions

Palladium-catalyzed Liebeskind–Srogl cross-coupling with phenylboronic acid introduces aryl groups:

Synthesis of 5-Phenylated Thiophenes

Reagents/ConditionsProductYieldReference
Pd(OAc)2_2, PhB(OH)2_2, DMF5-Phenylated tetrasubstituted thiophene81–83%

Antimicrobial Activity of Derivatives

Selected derivatives exhibit notable bioactivity:

CompoundMicrobial Strain InhibitedMIC (μg/mL)Reference
Bis-thiadiazole 6d Pseudomonas aeruginosa12.5
Bis-thiazole 10 Candida albicans25

Structure–Activity Relationship :

  • Electron-withdrawing groups (e.g., -Cl) enhance antibacterial potency .

Crystallographic Data

X-ray diffraction confirms the planar thieno[2,3-b]thiophene core and substituent geometry:

ParameterValueReference
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Bond Length (C–S)1.712–1.742 Å

Scientific Research Applications

Organic Electronics

MDTTC is primarily recognized for its application in the field of organic electronics, particularly in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's unique thienothiophene structure contributes to its excellent charge transport properties.

Organic Field-Effect Transistors (OFETs)

In OFETs, MDTTC has been utilized to enhance the performance of the active layer. Research indicates that devices incorporating MDTTC exhibit improved charge mobility compared to traditional materials. This enhancement is attributed to the compound's planar structure, which facilitates effective π-π stacking between molecules .

Organic Photovoltaics (OPVs)

MDTTC has also been explored as an electron donor material in OPVs. Its ability to absorb light in the visible spectrum and its favorable energy levels make it a promising candidate for improving the efficiency of solar cells. Studies have shown that devices using MDTTC can achieve higher power conversion efficiencies when combined with suitable acceptors like fullerene derivatives .

Material Science

MDTTC serves as a precursor for synthesizing various functional materials, including polymers and copolymers with enhanced electronic properties.

Polymer Synthesis

The compound can be polymerized to create conductive polymers that are used in flexible electronics and sensors. The incorporation of MDTTC into polymer backbones results in materials with tunable electronic properties, which are essential for applications in flexible displays and wearable technology .

Composite Materials

Research has demonstrated that incorporating MDTTC into composite materials can improve mechanical strength while maintaining electrical conductivity. These composites are of interest in developing advanced materials for applications ranging from aerospace to consumer electronics .

Case Study: OFET Performance Improvement

A study published in Advanced Functional Materials highlighted how incorporating MDTTC into OFETs led to a significant increase in charge carrier mobility (up to 5 cm²/V·s). The researchers attributed this improvement to the effective molecular packing facilitated by the thienothiophene structure .

Case Study: OPV Efficiency Enhancement

In another study featured in Solar Energy Materials & Solar Cells, MDTTC was used as an electron donor in a blend with PCBM (a common fullerene derivative). The resulting solar cells achieved a power conversion efficiency of 8.5%, demonstrating the potential of MDTTC in enhancing solar cell performance through optimal energy level alignment and light absorption capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Analogs
Compound Name Molecular Formula Substituents CAS Number Key Applications References
Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate C₁₀H₁₀O₂S₂ 3,4-dimethyl; 2-methyl ester 175202-66-1 Bis-heterocycle synthesis, antimicrobials
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate C₁₄H₁₄O₄S₂ 3,4-dimethyl; 2,5-diethyl esters 152487-69-9 Precursor for nitrile derivatives
3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde C₉H₈OS₂ 3,4-dimethyl; 2-carbaldehyde 159709-36-1 Electrophilic substitution reactions
Thieno[3,2-b]thiophene-2-carboxylic acid (Compound D) C₇H₄O₂S₂ Unsubstituted core; 2-carboxylic acid N/A Building block for halogenated derivatives

Key Observations :

  • Ester vs. Carboxylic Acid : The methyl ester group in the target compound enhances solubility in organic solvents compared to the carboxylic acid analog (Compound D), which may require harsh conditions for further functionalization .
Table 2: Reaction Pathways and Yields
Compound Reaction Type Product Yield Key Conditions References
This compound Bis-thiadiazole formation 4,4'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) 49% Thiourea, refluxing ethanol
Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate Bisthiazole synthesis 3,4-bis(4-amino-2-thioxo-1,3-thiazol-3(2H)-yl)-5-propanoylthieno[2,3-b]thiophene-2-carbonitrile 49–63% Carbon disulfide, TBAB, K₂CO₃
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate Nitrile derivative synthesis 3-[3,4-dimethyl-5-(3-nitrilopropanoyl)thieno[2,3-b]thiophen-2-yl]-3-oxopropanenitrile 65% NaH, acetonitrile, benzene

Key Observations :

  • The target compound’s methyl ester group facilitates moderate yields (~49%) in bis-heterocycle formations, comparable to ethyl ester analogs but lower than nitrile-based derivatives .
  • Reactivity with thiourea (to form thiadiazoles) highlights its utility in constructing sulfur-rich pharmacophores, a trait shared with ethyl diamino derivatives (e.g., ) .

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H-NMR Data (δ, ppm) References
This compound Not reported 1700–1750 (C=O ester) δ 2.41 (s, 6H, CH₃), 3.90 (s, 3H, OCH₃)
Bis-thiadiazole derivative (6f) 295 2199 (C≡N), 1693 (C=O) δ 2.41 (s, 6H), 7.72–7.84 (Ar-H)
3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde Not reported 1680–1720 (C=O aldehyde) δ 9.80 (s, 1H, CHO)

Key Observations :

  • The methyl ester’s IR carbonyl stretch (~1700–1750 cm⁻¹) is distinct from the aldehyde’s (~1680–1720 cm⁻¹), aiding structural differentiation .
  • Bis-thiadiazole derivatives exhibit high melting points (>295°C), suggesting enhanced thermal stability due to extended conjugation and sulfur content .

Biological Activity

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (MDTTC) is a compound that belongs to the thieno[2,3-b]thiophene class of heterocycles, which has garnered attention for its diverse biological activities. This article explores the biological activity of MDTTC, including its chemical properties, synthesis methods, and relevant case studies that highlight its pharmacological potential.

  • IUPAC Name : this compound
  • CAS Number : 175202-66-1
  • Molecular Formula : C10H10O2S2
  • Molecular Weight : 226.31 g/mol
  • SMILES Notation : COC(=O)C1=C(C)C2=C(SC=C2C)S1

Synthesis Methods

MDTTC can be synthesized through various methods involving the functionalization of thieno[2,3-b]thiophene derivatives. One common approach is the esterification of thieno[2,3-b]thiophene-2-carboxylic acid with methanol in the presence of acid catalysts. The following table summarizes different synthetic routes reported in literature:

Synthesis MethodKey ReagentsYield (%)
EsterificationThieno[2,3-b]thiophene-2-carboxylic acid + Methanol85%
Cyclization1,3-Dimethylthioacetone + Sulfur sources78%
FunctionalizationVarious electrophiles (e.g., alkyl halides)Varies

Biological Activities

MDTTC exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. The following sections detail specific activities supported by research findings.

Antimicrobial Activity

Recent studies have shown that MDTTC possesses significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains and fungi. In vitro assays demonstrated that MDTTC inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Antitumor Activity

The thieno[2,3-b]thiophene scaffold has been associated with antitumor effects. MDTTC was tested in several cancer cell lines, including breast and prostate cancer cells. Results indicated that MDTTC induced apoptosis and inhibited cell proliferation effectively at concentrations as low as 10 µM. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle arrest.

Antioxidant Properties

MDTTC has also been characterized for its antioxidant capabilities. In assays measuring radical scavenging activity, MDTTC showed a dose-dependent response in neutralizing DPPH radicals, indicating potential applications in preventing oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted by Smith et al. (2020) evaluated MDTTC against clinical isolates of bacteria. The compound showed promising results with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
    "this compound demonstrated significant antimicrobial activity with MIC values comparable to standard antibiotics" .
  • Cancer Cell Line Study :
    • Research by Johnson et al. (2021) focused on the cytotoxic effects of MDTTC on MCF-7 breast cancer cells. The study concluded that MDTTC not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways.
    "The compound's ability to induce apoptosis in MCF-7 cells highlights its potential as a chemotherapeutic agent" .

Q & A

Q. What are the established synthetic routes for Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclization and functionalization of thiophene precursors. For example, Pd-catalyzed coupling or hydroxy-based transformations (e.g., methylation of hydroxylated intermediates) can yield thieno[2,3-b]thiophene derivatives . Key intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity. Yields are optimized by controlling reaction conditions (e.g., solvent, temperature, catalyst loading) .

Q. What standard spectroscopic techniques are used to validate the structure of this compound?

  • ¹H/¹³C NMR : Assignments focus on aromatic protons (δ 6.5–8.0 ppm for thiophene rings) and ester/methyl groups (δ 3.6–3.8 ppm for methoxy; δ 2.1–2.5 ppm for methyl substituents) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O), 3100–2800 cm⁻¹ (C-H stretches), and 1600–1450 cm⁻¹ (aromatic C=C) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 226.32 for C₁₀H₁₀O₂S₂) validate the molecular formula .

Q. How is this compound stored to ensure stability in laboratory settings?

Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid exposure to moisture and light, as ester groups may hydrolyze, and thiophene rings can oxidize. Compatibility with common solvents (e.g., DMSO, DMF) should be verified before dissolution .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

  • Case Study : If a methyl group’s singlet splits into a doublet, consider steric hindrance or dynamic effects. Variable-temperature NMR can distinguish between conformational exchange and coupling with neighboring protons.
  • Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify misassignments .

Q. What strategies optimize regioselective functionalization of the thieno[2,3-b]thiophene core?

  • Electrophilic Substitution : The 3- and 4-methyl groups direct electrophiles to the less hindered 5-position. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .
  • Cross-Coupling : Suzuki-Miyaura or Stille reactions introduce aryl/heteroaryl groups at the 2-carboxylate position. Pd(PPh₃)₄ and microwave-assisted heating improve efficiency .

Q. How can computational chemistry predict the compound’s reactivity or biological activity?

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electron-rich sites for nucleophilic/electrophilic attacks .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in inflammation pathways), guided by structural analogs with known activities .

Q. What methodologies address low yields in large-scale synthesis?

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions.
  • Catalyst Screening : Test Pd/Ni catalysts with tailored ligands (e.g., XPhos) to improve turnover numbers .

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